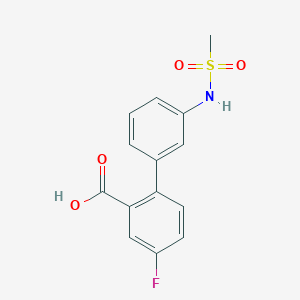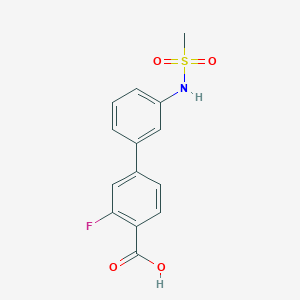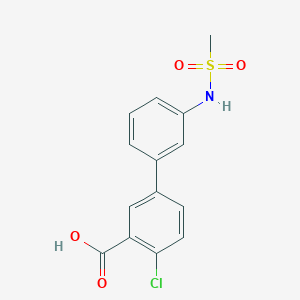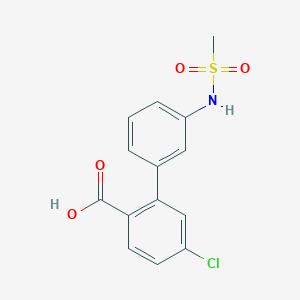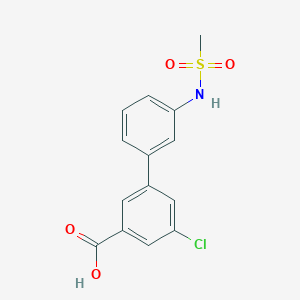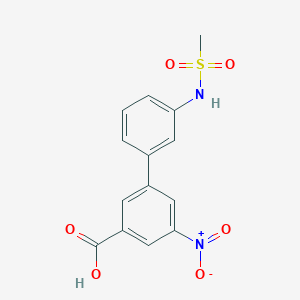
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, or 6-MPCA, is an organic compound with a molecular weight of 320.38 g/mol. It is a derivative of benzoic acid and is found in a variety of natural products, including some plants and fungi. 6-MPCA has been studied extensively in recent years due to its potential applications in various scientific research areas.
科学研究应用
6-MPCA has been studied extensively in recent years due to its potential applications in various scientific research areas. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to measure the levels of various biomarkers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been used in studies of the pharmacological properties of various drugs, such as the anti-inflammatory drug celecoxib. In addition, 6-MPCA has been used in studies of the effects of various environmental pollutants on the human body, such as the effects of air pollution on the lungs.
作用机制
The exact mechanism of action of 6-MPCA is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, such as inflammation, pain, and fever. By blocking the activity of COX-2, 6-MPCA is thought to reduce the production of prostaglandins, which in turn can reduce the symptoms of inflammation and pain.
Biochemical and Physiological Effects
6-MPCA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as reduce the levels of various biomarkers, such as IL-6 and TNF-α. It has also been shown to reduce the levels of various pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). In addition, 6-MPCA has been shown to reduce the levels of various pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
The use of 6-MPCA in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for side effects. However, it is important to note that 6-MPCA is not approved for use in humans, so any experiments involving its use should be conducted with caution.
未来方向
There are a variety of potential future directions for the use of 6-MPCA in scientific research. For example, it could be used to study the effects of various environmental pollutants on the human body, or it could be used to study the pharmacological properties of various drugs. In addition, it could be used to study the effects of various drugs on the production of prostaglandins and other hormones. Finally, it could be used to study the effects of various chemicals on the production of various cytokines and other molecules involved in inflammation and pain.
合成方法
6-MPCA can be synthesized through a variety of methods. The most common method is the reaction of p-toluenesulfonyl chloride with 2-aminophenol, followed by the reaction of the resulting intermediate with 3-pyrrolidinopropiophenone. This method has been reported to yield 6-MPCA in yields of up to 95%. Another method of synthesis is the reaction of 3-pyrrolidinopropiophenone with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-aminophenol. This method has been reported to yield 6-MPCA in yields of up to 70%.
属性
IUPAC Name |
2-methyl-6-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-6-4-9-16(17(13)19(22)23)14-7-5-8-15(12-14)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYIVDVZVJZVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692088 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261917-58-1 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

